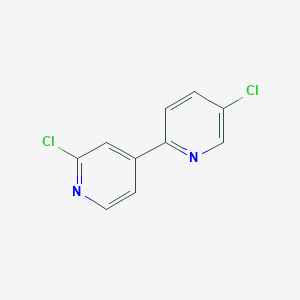![molecular formula C12H22N2 B12639512 2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
2-Cyclobutyl-2,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutyl-2,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a cyclobutyl ring is fused to a diazaspirodecane scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the highly regioselective formation of the spiro scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques and the use of automated reactors to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to reduce double bonds or other reducible functionalities.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Cyclobutyl-2,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: It has potential as a pharmaceutical intermediate and in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. The inhibition of RIPK1 can prevent necroptosis and has therapeutic potential in treating inflammatory diseases .
Comparación Con Compuestos Similares
2-Cyclobutyl-2,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound also exhibits inhibitory activity against RIPK1 and has similar applications in medicinal chemistry.
2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate: This derivative is used in the synthesis of complex molecules and has unique structural properties.
The uniqueness of this compound lies in its specific cyclobutyl substitution, which imparts distinct chemical and biological properties compared to other spirocyclic compounds.
Propiedades
Fórmula molecular |
C12H22N2 |
|---|---|
Peso molecular |
194.32 g/mol |
Nombre IUPAC |
2-cyclobutyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C12H22N2/c1-2-11(3-1)14-9-6-12(10-14)4-7-13-8-5-12/h11,13H,1-10H2 |
Clave InChI |
AXMWIQMJNFPSEO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N2CCC3(C2)CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



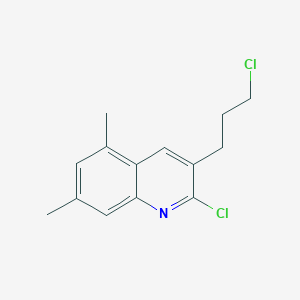
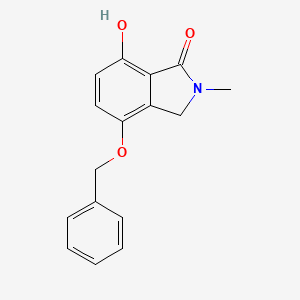
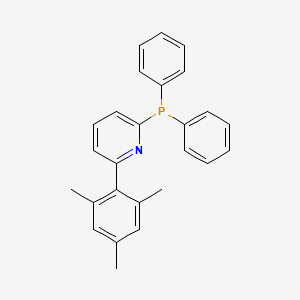
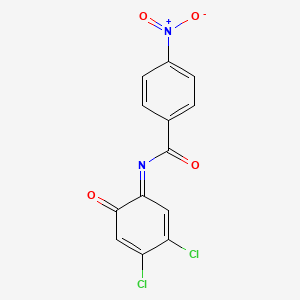
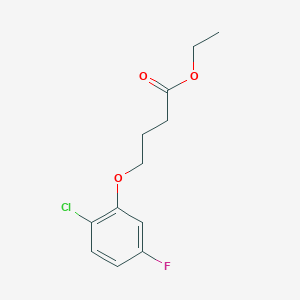
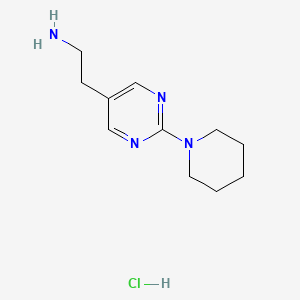
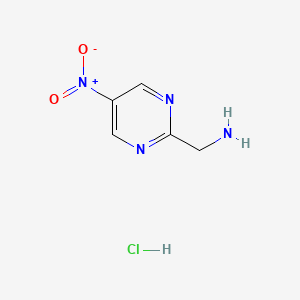
methanone](/img/structure/B12639476.png)

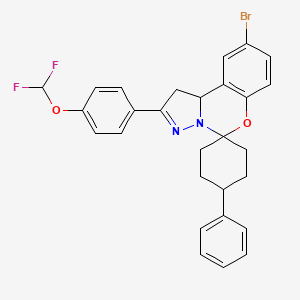
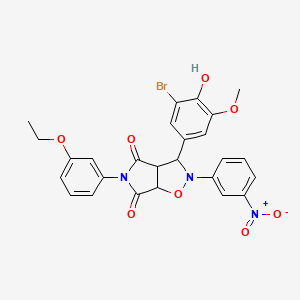
![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
